molecular formula C11H9BrN2O2 B11845193 Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate

Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate

Cat. No.: B11845193
M. Wt: 281.10 g/mol
InChI Key: QTJIFMRBGIXDBC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a bromine atom at the 2-position and an ethyl ester group at the 3-position of the naphthyridine ring. The 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties, making it a valuable scaffold in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-1,8-naphthyridine-3-carboxylate typically involves the bromination of 1,8-naphthyridine derivatives followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The resulting bromo derivative is then subjected to esterification using ethanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry approaches, such as the use of water-soluble catalysts and environmentally benign solvents, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthyridine derivatives, oxidized or reduced forms of the compound, and coupled products with various functional groups .

Scientific Research Applications

Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the naphthyridine core .

Comparison with Similar Compounds

Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine atom at the 2-position : This halogen substitution enhances the compound's reactivity.
  • Carboxylate group at the 3-position : This functional group contributes to its solubility and potential interactions with biological targets.
  • Ethyl ester group : Increases solubility in organic solvents, making it a valuable intermediate in chemical syntheses.

The molecular formula for this compound is C12H10BrN2O2C_{12}H_{10}BrN_{2}O_{2}, with a molecular weight of approximately 284.12 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve interaction with bacterial enzymes, potentially inhibiting their function.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

This compound has also been investigated for its antitumor potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)20.0

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial metabolism or cancer cell proliferation.
  • Covalent Bond Formation : The compound could form covalent bonds with active site residues in target proteins, disrupting their normal function.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound showed comparable activity to established antibiotics like ciprofloxacin, highlighting its potential as a treatment option for resistant infections .

Evaluation of Antitumor Properties

In another investigation, this compound was tested on various cancer cell lines. The study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism for its antitumor effects .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

ethyl 2-bromo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3

InChI Key

QTJIFMRBGIXDBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)Br

Origin of Product

United States

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